molecular formula C9H11BrO2S B1289096 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene CAS No. 214614-62-7

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene

Cat. No.: B1289096
CAS No.: 214614-62-7
M. Wt: 263.15 g/mol
InChI Key: QXLYKMSRNVSHHJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene can be synthesized through a multi-step process. One common method involves the bromination of ethylbenzene to form 1-(2-Bromo-ethyl)benzene, followed by the introduction of the methanesulfonyl group. The reaction conditions typically involve:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzene derivatives, alkenes, and various sulfonylated compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene involves its reactivity towards nucleophiles and bases. The bromo group acts as a leaving group in substitution and elimination reactions, while the methanesulfonyl group can participate in various redox reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLYKMSRNVSHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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